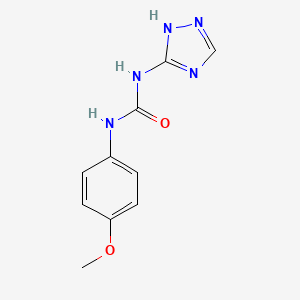![molecular formula C23H21BrN4O2S2 B12480579 2-bromo-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12480579.png)
2-bromo-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide is a complex organic compound that features a bromine atom, a thiophene ring, a piperazine ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of butane-2,3-dione with elemental sulfur in the presence of a base.
Piperazine Derivative Synthesis: The piperazine ring is introduced by reacting the thiophene derivative with piperazine in the presence of a suitable solvent such as ethanol.
Bromination: The bromine atom is introduced through the bromination of the benzamide precursor using bromine or N-bromosuccinimide (NBS) in an inert solvent like dichloromethane.
Coupling Reaction: The final step involves coupling the brominated benzamide with the piperazine-thiophene derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxide or sulfone derivatives.
Reduction: The carbonyl groups in the compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, typically in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-bromo-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The presence of the thiophene and piperazine rings suggests potential binding to protein active sites, influencing biological pathways related to inflammation or neurotransmission.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(4-phenylcarbamothioyl)benzamide: Lacks the thiophene and piperazine rings, making it less versatile in biological applications.
N-(4-(thiophen-2-ylcarbonyl)piperazin-1-yl)benzamide: Lacks the bromine atom, which may reduce its reactivity in certain chemical reactions.
Uniqueness
The unique combination of the bromine atom, thiophene ring, and piperazine ring in 2-bromo-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide provides a versatile scaffold for chemical modifications and potential biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H21BrN4O2S2 |
|---|---|
Molecular Weight |
529.5 g/mol |
IUPAC Name |
2-bromo-N-[[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C23H21BrN4O2S2/c24-19-5-2-1-4-18(19)21(29)26-23(31)25-16-7-9-17(10-8-16)27-11-13-28(14-12-27)22(30)20-6-3-15-32-20/h1-10,15H,11-14H2,(H2,25,26,29,31) |
InChI Key |
JSGBGHCFNKVDIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3Br)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-11-phenyl-6H-indeno[2,1-b]quinoline](/img/structure/B12480498.png)
![N-(3-fluorophenyl)-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12480510.png)
![{2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy}acetic acid](/img/structure/B12480511.png)

![N-(4-chloro-2-methylphenyl)-2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12480523.png)
![7-amino-4-hydroxy-5-(3,4,5-trimethoxyphenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B12480537.png)
![N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2,2-diphenylacetamide](/img/structure/B12480539.png)
![5-({[2-(4-methoxyphenyl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12480544.png)

![Ethyl 3-{[(4-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12480562.png)

![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-chloro-5-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12480581.png)
![5-chloro-2-methoxy-N'-[4-(2-methylbutan-2-yl)cyclohexylidene]benzohydrazide](/img/structure/B12480592.png)
![N-(4-carbamoylphenyl)-1-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B12480597.png)
